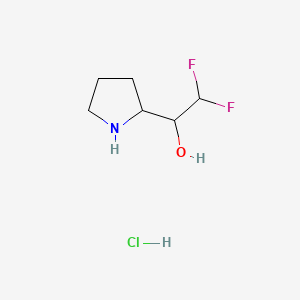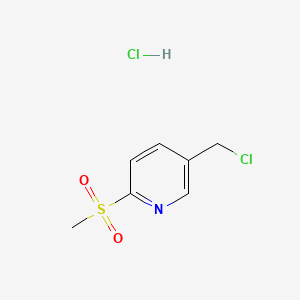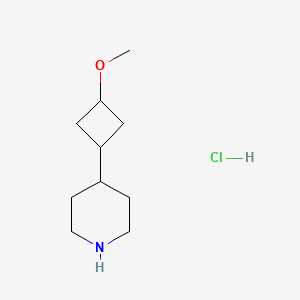![molecular formula C8H14ClNO3S B6607635 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride CAS No. 2580234-36-0](/img/structure/B6607635.png)
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride, also known as 7-AT, is a heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of thiabicyclo[3.3.1]nonane, which is a bicyclic system composed of two fused six-membered rings. 7-AT is a crystalline solid that is soluble in water and organic solvents, and is used as a reagent in organic synthesis.
Applications De Recherche Scientifique
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used to study the structure and reactivity of organic molecules, and to study the mechanism of enzyme-catalyzed reactions. Additionally, this compound has been used as a fluorescent probe for the detection of biological molecules, and as a fluorescent dye for imaging applications.
Mécanisme D'action
The mechanism of action of 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride is not fully understood. However, it has been suggested that it functions as a Lewis acid, and is capable of forming hydrogen bonds with molecules in its environment. This enables it to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that it may have the potential to modulate the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, it is also important to note that this compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride. It could be used to study the structure and reactivity of organic molecules, and to study the mechanism of enzyme-catalyzed reactions. Additionally, it could be used to develop new fluorescent probes for the detection of biological molecules, and to develop new fluorescent dyes for imaging applications. Furthermore, it could be used to study the biochemical and physiological effects of this compound, and to develop new therapeutic agents based on its properties.
Méthodes De Synthèse
7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride can be synthesized from the reaction of thiabicyclo[3.3.1]nonane with hydrochloric acid. The reaction is carried out in an aqueous solution, and the product is isolated by recrystallization. The reaction is illustrated in the following equation:
Thiabicyclo[3.3.1]nonane + HCl → this compound
Propriétés
IUPAC Name |
7-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-9-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S.ClH/c9-7-1-5-3-13(11,12)4-6(2-7)8(5)10;/h5-7H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDHWKYHZIQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CS(=O)(=O)CC1C2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)

![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)

![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)
